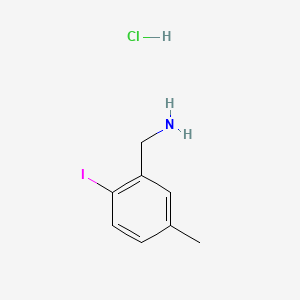![molecular formula C9H15NO3 B13459868 2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid CAS No. 1781809-49-1](/img/structure/B13459868.png)
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid is a compound that features both an oxetane ring and a pyrrolidine ring. These structural motifs are significant in medicinal chemistry due to their unique chemical properties and biological activities. The oxetane ring is known for its strain and reactivity, while the pyrrolidine ring is a common scaffold in many bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid typically involves the construction of the oxetane and pyrrolidine rings followed by their subsequent coupling. One approach involves the formation of the oxetane ring through a cyclization reaction of a suitable precursor, such as a halohydrin, under basic conditions. The pyrrolidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde and amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as crystallization or chromatography are scaled up to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, where nucleophiles such as amines or thiols can open the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives.
Substitution: Ring-opened products with nucleophilic groups attached.
科学研究应用
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The oxetane ring can participate in covalent bonding with biological macromolecules, while the pyrrolidine ring can interact with protein receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-yl)acetic acid: Lacks the oxetane ring but shares the pyrrolidine scaffold.
(2-Oxopyrrolidin-1-yl)acetic acid: Contains a ketone group instead of the oxetane ring.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Features a piperidine ring instead of the pyrrolidine ring.
Uniqueness
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid is unique due to the presence of both the oxetane and pyrrolidine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
1781809-49-1 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC 名称 |
2-[1-(oxetan-3-yl)pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C9H15NO3/c11-9(12)3-7-1-2-10(4-7)8-5-13-6-8/h7-8H,1-6H2,(H,11,12) |
InChI 键 |
CYFZUPXQXCITHO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1CC(=O)O)C2COC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B13459785.png)





![3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid](/img/structure/B13459821.png)



![[4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B13459831.png)
![1-[(1S)-cyclohex-3-en-1-yl]methanamine](/img/structure/B13459842.png)

![3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13459859.png)
